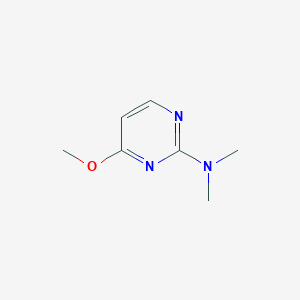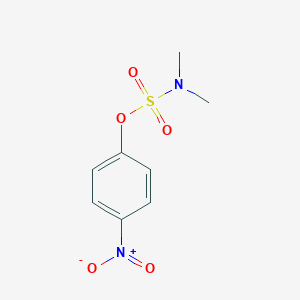
p-Nitrophenyl dimethylsulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl dimethylsulphamate (PNPDS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and organic solvents. PNPDS is a sulfhydryl-reactive compound that has been used as a substrate for the determination of sulfhydryl groups in proteins. It is also used as an inhibitor of carbonic anhydrase and as a reagent for the determination of serum cholinesterase activity.
Applications De Recherche Scientifique
Enzyme Metabolism Studies : p-Nitrophenyl dimethylsulphamate and its analogs are used in studying the metabolism of compounds by enzyme systems, particularly in liver microsomes. Such studies provide insights into enzymatic pathways and the interaction of different compounds with enzymes (Hodgson & Casida, 1961).
Cytochemical Applications : Compounds like p-Nitrophenyl dimethylsulphamate have been utilized in cytochemistry for the visualization of enzyme activities in tissue sections. This has implications for understanding cellular processes at a microscopic level (Nachlas et al., 1957).
Electrochemical Detection : In analytical chemistry, p-Nitrophenyl dimethylsulphamate derivatives are used in electrochemical detection methods, such as in ELISA assays. This facilitates the sensitive detection of various biochemicals, contributing significantly to diagnostic techniques (Fanjul-Bolado et al., 2006).
Catalytic Reactions and Pharmaceutical Applications : The compound has been studied for its role in catalytic hydrogenation reactions, particularly in the development of pharmaceuticals. This research is critical in the synthesis and optimization of active pharmaceutical ingredients (Yang et al., 2018).
Environmental Contaminant Degradation : p-Nitrophenyl dimethylsulphamate-related compounds have been investigated for their environmental impact, particularly in the degradation of environmental contaminants. Understanding the breakdown and impact of such compounds is crucial in environmental protection and remediation efforts (Kitagawa et al., 2004).
Biochemical Assay Development : This compound is also used in developing biochemical assays, like the construction of sensors for the detection of organophosphates. This is essential for monitoring and managing the presence of toxic compounds in various environments (Zhang et al., 2014).
Propriétés
Numéro CAS |
1142-27-4 |
|---|---|
Nom du produit |
p-Nitrophenyl dimethylsulphamate |
Formule moléculaire |
C8H10N2O5S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
(4-nitrophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H10N2O5S/c1-9(2)16(13,14)15-8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
Clé InChI |
ABMFUZRWANUQNU-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
1142-27-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




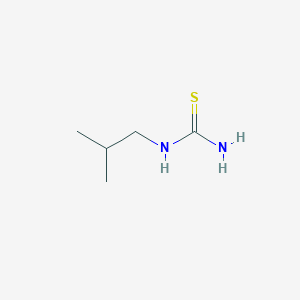
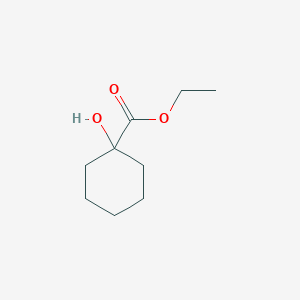
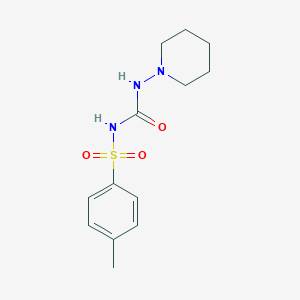
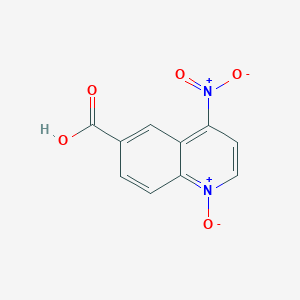
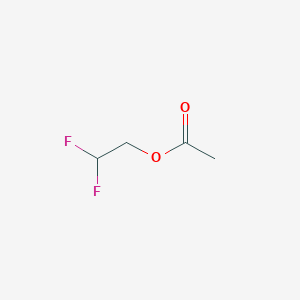
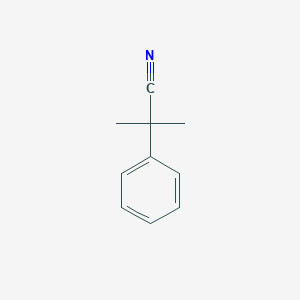
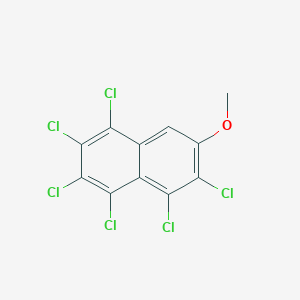
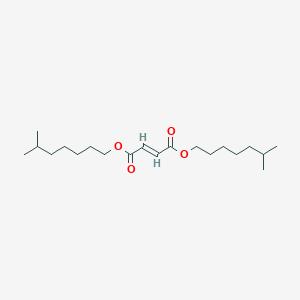
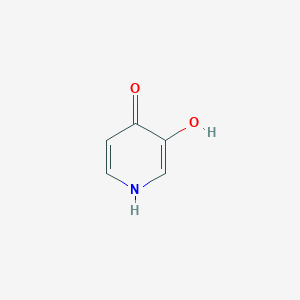
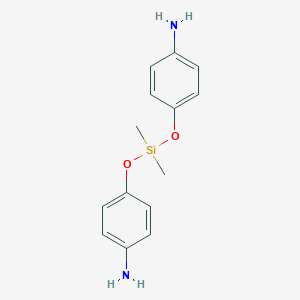
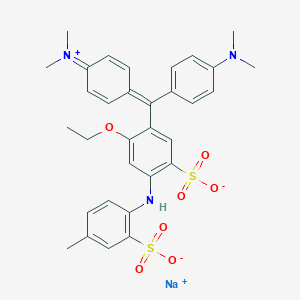
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
